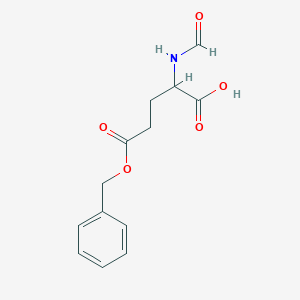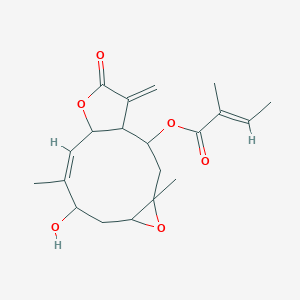
Glutamic acid, N-formyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamic acid, N-formyl-, also known as N-formylglutamate, is a naturally occurring amino acid derivative that is found in various organisms, including bacteria, plants, and mammals. It is synthesized by the enzyme formyltransferase, which transfers a formyl group from N10-formyltetrahydrofolate to the amino group of glutamate. Glutamic acid, N-formyl-, has been studied extensively due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of glutamic acid, N-formyl-, is not fully understood. However, it is known to interact with various cellular pathways, including the MAPK/ERK signaling pathway, the NF-κB pathway, and the PI3K/Akt pathway. It has also been shown to modulate the expression of various genes, including those involved in apoptosis, cell cycle regulation, and oxidative stress.
Biochemical and Physiological Effects:
Glutamic acid, N-formyl-, has been shown to have various biochemical and physiological effects. It can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, and can also modulate the activity of ion channels. It has been shown to have anti-inflammatory properties and can reduce the production of cytokines such as TNF-α and IL-6. It can also modulate the activity of neurotransmitters such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
Glutamic acid, N-formyl-, has several advantages for use in lab experiments. It is readily available and can be synthesized easily. It is also stable and can be stored for long periods without degradation. However, it also has several limitations. It can be toxic at high concentrations and can interfere with other cellular pathways, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of glutamic acid, N-formyl-. One area of research is the development of new therapeutic agents based on its antioxidant and anticancer properties. Another area of research is the study of its interactions with other cellular pathways, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to elucidate the mechanism of action of glutamic acid, N-formyl-, and its effects on cellular signaling pathways.
Synthesemethoden
Glutamic acid, N-formyl-, can be synthesized by the reaction of glutamate with N10-formyltetrahydrofolate in the presence of formyltransferase. This reaction is catalyzed by the enzyme and results in the formation of Glutamic acid, N-formyl-amate and tetrahydrofolate. The reaction is reversible, and this compoundamate can be converted back to glutamate by the enzyme glutamyl-tRNA synthetase.
Wissenschaftliche Forschungsanwendungen
Glutamic acid, N-formyl-, has been used extensively in scientific research due to its potential applications in various fields. It has been shown to have antioxidant properties and can scavenge free radicals, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of cancer, as it can inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
Molekularformel |
C13H15NO5 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
2-formamido-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C13H15NO5/c15-9-14-11(13(17)18)6-7-12(16)19-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)(H,17,18) |
InChI-Schlüssel |
MFJUVGDWGUQYJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)
![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)

![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)